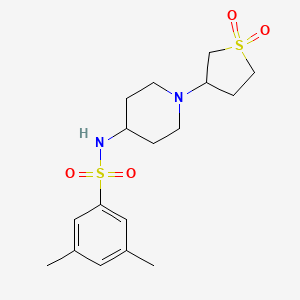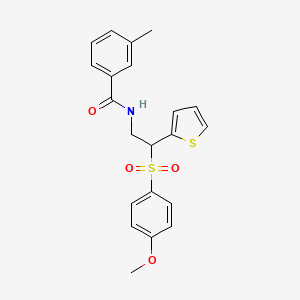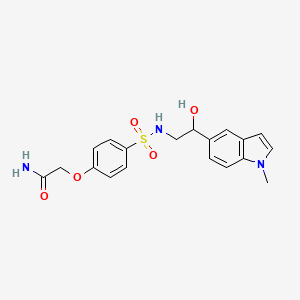![molecular formula C11H12BrFN2O B2832994 4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one CAS No. 923248-40-2](/img/structure/B2832994.png)
4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This compound and its derivatives, like flunarizine, have been synthesized through Fe-catalyzed reactions, showcasing the compound’s role in creating drugs that improve cerebral blood circulation and show antihistamine activity. The synthesis involves regioselective metal-catalyzed amination and Wittig reaction processes, indicating its importance in industrial production and chemical synthesis.Molecular Structure Analysis
The molecular weight of this compound is 287.13 . The IUPAC name is 4-(4-bromo-2-fluorobenzyl)-2-piperazinone . The InChI code is 1S/C11H12BrFN2O/c12-9-2-1-8 (10 (13)5-9)6-15-4-3-14-11 (16)7-15/h1-2,5H,3-4,6-7H2, (H,14,16) .Chemical Reactions Analysis
The compound has been used in the synthesis of various other compounds, such as antibiotics, and in the development of new drugs. It has been used in the synthesis of novel piperazine substituted naphthalimide compounds, which have been analyzed for their luminescent properties and potential in photo-induced electron transfer (PET) processes.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound is stable under normal shipping and storage conditions .Scientific Research Applications
- Application : It has been used in the synthesis of various other compounds, including antibiotics and novel drugs. Researchers explore its potential as a scaffold for designing new pharmaceutical agents.
- Application : The compound has been used in the synthesis of piperazine-substituted naphthalimide derivatives. These derivatives are analyzed for their luminescent properties and potential in photo-induced electron transfer processes.
- Application : Some derivatives of 4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one have shown promising anti-inflammatory and analgesic activities in preclinical studies . These compounds could be further explored for therapeutic purposes.
- Application : Researchers have synthesized and screened 4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one derivatives for anti-HIV activity. These compounds were tested against HIV-1 and HIV-2 strains in acutely infected cells . Their potential as anti-HIV agents warrants further investigation.
Drug Development and Medicinal Chemistry
Luminescent Properties and Photo-Induced Electron Transfer (PET)
Anti-Inflammatory and Analgesic Activities
Anti-HIV Activity
Mechanism of Action
While the exact mechanism of action of this compound is not specified in the search results, it has been found to have a wide range of properties, such as antibacterial, anti-inflammatory, and antifungal activities. This has led to its extensive use in the pharmaceutical industry.
Safety and Hazards
properties
IUPAC Name |
4-[(4-bromo-2-fluorophenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O/c12-9-2-1-8(10(13)5-9)6-15-4-3-14-11(16)7-15/h1-2,5H,3-4,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOOXMDPDXTYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Methylpropyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2832912.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2832918.png)
![N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2832919.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2832921.png)

![1,3-dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B2832924.png)
![2-[1-[4-(4-Acetylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2832925.png)


![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2832930.png)


![1-[Difluoro-(4-nitrophenyl)methyl]-4-nitrobenzene](/img/structure/B2832933.png)